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Compound of Interest

Compound Name: (1R)-AZD-1480

Cat. No.: B1684625

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive analysis of the cross-reactivity profile of (1R)-AZD-1480, a potent Janus kinase
(JAK) inhibitor. By presenting quantitative data, detailed experimental protocols, and pathway
visualizations, this document serves as an essential resource for evaluating the compound's
specificity and potential off-target effects.

(1R)-AZD-1480 is a selective, ATP-competitive inhibitor of JAK1 and JAK2 kinases, crucial
mediators in cytokine signaling and cellular proliferation.[1][2] Understanding its interaction with
a broad spectrum of kinases is paramount for predicting its therapeutic efficacy and potential
side effects. This guide delves into the selectivity of (1R)-AZD-1480, presenting data from
comprehensive kinase profiling assays.

Kinase Inhibition Profile of (1R)-AZD-1480

The selectivity of (1R)-AZD-1480 has been rigorously evaluated against a panel of 82 kinases.
[1] The data reveals a high affinity for its primary targets, JAK1 and JAK2, with notable cross-
reactivity against a limited number of other kinases at higher concentrations.

Primary Targets: JAK Family

(1R)-AZD-1480 demonstrates potent inhibition of JAK1 and JAK2, with IC50 values of 1.3 nM
and <0.4 nM, respectively, in enzymatic assays.[2] Its selectivity against other members of the
JAK family, JAK3 and Tyk2, is less pronounced.[3]
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Kinase IC50 (nM)
JAK1 1.3[2]
JAK2 <0.4[2]
JAK3 >1000
Tyk2 >1000

Off-Target Kinase Interactions

In a broad kinase panel screen of 82 kinases, (1R)-AZD-1480 was shown to inhibit 11 kinases,
including its primary target JAK2, by more than 50% at a concentration of 0.10 uM.[1] The
supplementary data from the primary study by Hedvat et al. (2009) provides the specific details
of these off-target interactions.

Kinase Percent Inhibition at 0.10 pM
JAK2 98
Aurora A 85
Aurora B 78
TRKA 75
TRKB 70
CAMK2D 65
CHK2 62
GSK3B 58
MELK 55
p38a 53
FLT3 51

Data extracted from supplementary materials of Hedvat et al., Cancer Cell, 2009.
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Experimental Protocols

The following sections detail the methodologies employed to determine the kinase inhibition
profile of (1R)-AZD-1480.

JAK1, JAK2, and JAK3 Enzymatic Assays

Inhibition of JAK1, JAK2, and JAK3 by (1R)-AZD-1480 was assessed using a Caliper-based
mobility shift assay. Recombinant human JAK1, JAK2, and JAK3 enzymes were incubated with
a fluorescently labeled peptide substrate and ATP in the presence of varying concentrations of
the inhibitor. The kinase activity was determined by measuring the conversion of the substrate
to its phosphorylated product. IC50 values were then calculated from the dose-response
curves.[3]

Kinase Panel Screening

The cross-reactivity of (1R)-AZD-1480 was evaluated using the Millipore KinaseProfiler™
service.[1] A panel of 82 purified, active kinases was utilized. The inhibitor was tested at a
concentration of 0.10 uM in the presence of ATP at a concentration near the Km for each
respective kinase. The percentage of remaining kinase activity was determined by measuring
the phosphorylation of a substrate specific to each kinase, typically through a radiometric or
fluorescence-based method.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental design, the following diagrams
have been generated.
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Figure 1. The JAK/STAT signaling pathway and the inhibitory action of (1R)-AZD-1480.
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Figure 2. Experimental workflow for determining the cross-reactivity of (1R)-AZD-1480 against
a kinase panel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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against-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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